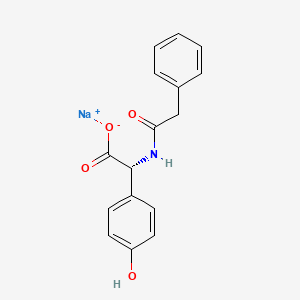
N-(6-Aminohexyl)-6-hydroxyhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminohexyl)-6-hydroxyhexanamide is an organic compound with a unique structure that includes both an amino group and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-6-hydroxyhexanamide typically involves the reaction of 6-aminohexanoic acid with 6-hydroxyhexanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher efficiency. The use of automated systems and advanced reactors can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminohexyl)-6-hydroxyhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-oxohexanoic acid.
Reduction: Formation of 6-aminohexylamine.
Substitution: Formation of N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Aminohexyl)-6-hydroxyhexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a coupling agent in material science.
Wirkmechanismus
The mechanism of action of N-(6-Aminohexyl)-6-hydroxyhexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Known for its use as a calmodulin inhibitor.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another calmodulin inhibitor with similar properties.
Uniqueness
N-(6-Aminohexyl)-6-hydroxyhexanamide is unique due to the presence of both an amino group and a hydroxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
95873-58-8 |
|---|---|
Molekularformel |
C12H26N2O2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N-(6-aminohexyl)-6-hydroxyhexanamide |
InChI |
InChI=1S/C12H26N2O2/c13-9-5-1-2-6-10-14-12(16)8-4-3-7-11-15/h15H,1-11,13H2,(H,14,16) |
InChI-Schlüssel |
PPTSELWQYYWEQG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)CCCCCO)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


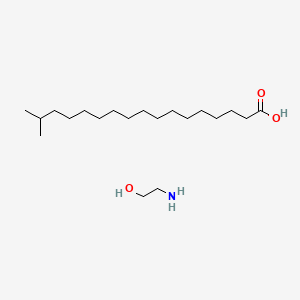



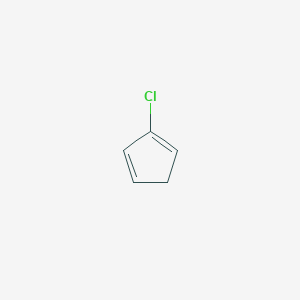
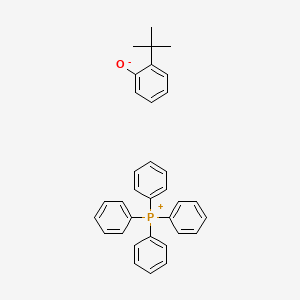
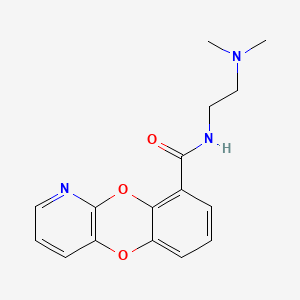

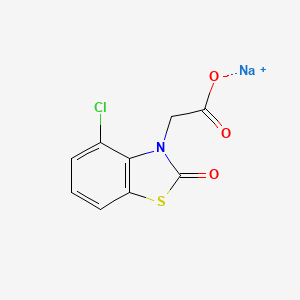
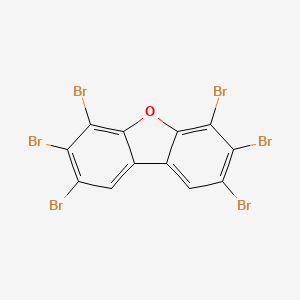


![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
